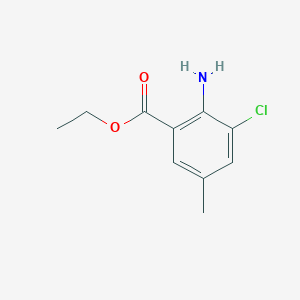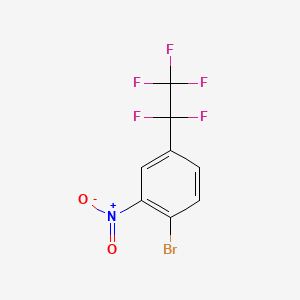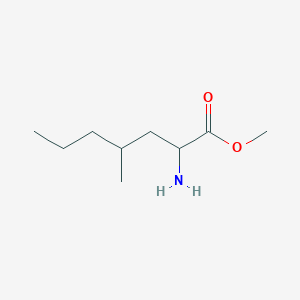![molecular formula C7H17NO B15325347 3-[(Butan-2-yl)oxy]propan-1-amine CAS No. 113264-12-3](/img/structure/B15325347.png)
3-[(Butan-2-yl)oxy]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Butan-2-yl)oxy]propan-1-amine is an organic compound with a unique structure that combines an amine group with an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Butan-2-yl)oxy]propan-1-amine can be achieved through several methods. One common approach involves the reaction of 3-chloropropan-1-amine with butan-2-ol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the butan-2-yloxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Butan-2-yl)oxy]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ether linkage can participate in substitution reactions, where the butan-2-yloxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides or thiol derivatives.
Applications De Recherche Scientifique
3-[(Butan-2-yl)oxy]propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its amine functionality.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-[(Butan-2-yl)oxy]propan-1-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The ether linkage may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(Pent-2-yl)oxy]propan-1-amine: Similar structure with a pentyl group instead of a butyl group.
3-[(Hexan-2-yl)oxy]propan-1-amine: Contains a hexyl group, offering different steric and electronic properties.
3-[(Methyl)oxy]propan-1-amine: A simpler analog with a methyl group.
Uniqueness
3-[(Butan-2-yl)oxy]propan-1-amine is unique due to its specific combination of an amine group and an ether linkage with a butyl substituent
Propriétés
Numéro CAS |
113264-12-3 |
|---|---|
Formule moléculaire |
C7H17NO |
Poids moléculaire |
131.22 g/mol |
Nom IUPAC |
3-butan-2-yloxypropan-1-amine |
InChI |
InChI=1S/C7H17NO/c1-3-7(2)9-6-4-5-8/h7H,3-6,8H2,1-2H3 |
Clé InChI |
WXJLPCYHBGBNQO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


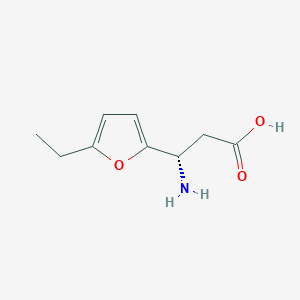

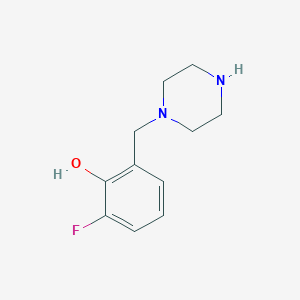
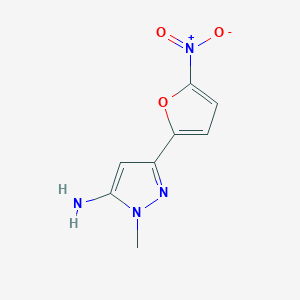
![1-{[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine](/img/structure/B15325299.png)


![2',4,4',6'-Tetramethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15325320.png)
